N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked to a 1,3,4-oxadiazole ring via a carboxamide bridge, with a thiophene substituent at the oxadiazole moiety. This structural framework is associated with diverse biological activities, including antitumor and antiangiogenic properties, as seen in related compounds . Its design leverages aromatic heterocycles for enhanced electronic properties and binding interactions, making it a candidate for therapeutic and material science applications.
Properties
IUPAC Name |
N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N5O2S2/c19-11(7-1-2-9-10(5-7)18-22-17-9)14-13-16-15-12(20-13)8-3-4-21-6-8/h1-6H,(H,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGQYQXIFBBSLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NC3=NN=C(O3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the oxadiazole and benzo[c][1,2,5]thiadiazole moieties. Common synthetic routes include:
Thiophene Derivative Formation: Thiophene derivatives can be synthesized through the Gewald reaction, which involves the condensation of α-haloketones with thiourea.
Oxadiazole Formation: The oxadiazole ring can be formed through cyclization reactions involving hydrazine and carboxylic acids or their derivatives.
Benzo[c][1,2,5]thiadiazole Formation: This moiety can be introduced through cyclization reactions involving thiosemicarbazides and aromatic nitriles.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Amines, alcohols, and strong bases.
Major Products Formed:
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols, amines, and thiols.
Substitution: Amides, esters, and ethers.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe for studying biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antioxidant, or anticancer agent.
Industry: It can be employed in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Structural Analogues Based on Heterocyclic Cores
Benzo[c][1,2,5]thiadiazole Derivatives
- EG00229: A neuropilin-1 antagonist featuring a benzo[c][1,2,5]thiadiazole sulfonamide group. Unlike the target compound, EG00229 includes a sulfonamide linker and a diamino-pentanoic acid chain, enhancing its specificity for VEGF-A/NRP1 inhibition .
- Benzimidazole-Based Inhibitors : These compounds, such as N-((5-(1H-benzo[d]imidazol-2-yl)-2-methylphenyl)carbamothioyl)-2,3-dihydrobenzo[b][1,4]-dioxine-6-carboxamide, replace the oxadiazole-thiophene unit with a benzimidazole core. This substitution alters binding kinetics and solubility .
1,3,4-Oxadiazole and Thiadiazole Derivatives
- 5-(S-Alkyl)-1,3,4-Thiadiazole-2-Carboxamides: Synthesized via condensation of hydrazino-thioxoacetamide derivatives with carbon disulfide, these compounds exhibit structural similarity but lack the fused benzo-thiadiazole system. For example, N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (3a) shows 93% yield and moderate inhibitory activity (50 µg/ml concentration, ~40–60% inhibition in preliminary assays) .
- 5-Substituted-1,3,4-Oxadiazole-2-Thioesters: These derivatives, such as 5-(4-methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate, are synthesized via nucleophilic ring-opening reactions. They prioritize thioester linkages over carboxamide bridges, affecting metabolic stability .
Thiazole and Triazole Derivatives
- N-(5-Ethylamino-2,5-Dihydro-1,3-Thiazol-2-yl)-3-Hydroxy-5-Nitro-1-Benzofuran-2-Carbohydrazide: This compound substitutes the oxadiazole with a thiazole ring and introduces a nitro group, altering electronic properties and redox sensitivity. Its synthesis involves acetaldehyde-mediated cyclization .
- 1,3,4-Thiadiazole-2-Amines : Derivatives like 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine (I) are synthesized using POCl3-mediated cyclization. These prioritize amine substituents over carboxamide linkers, influencing solubility and target selectivity .
Challenges and Opportunities
- Synthetic Complexity : The target compound’s fused heterocycles may require multi-step coupling, contrasting with single-step cyclizations in thiadiazole-2-amines .
- Solubility : Carboxamide linkers improve aqueous solubility over thioesters or amines, critical for bioavailability .
- Target Selectivity : The thiophene-oxadiazole combination may offer unique kinase or receptor binding vs. EG00229’s sulfonamide-based specificity .
Biological Activity
N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that includes thiophene and oxadiazole moieties. This unique configuration contributes to its biological activity by influencing its interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
The mechanism through which this compound exerts its anticancer effects involves:
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells. Studies indicate that it may induce mitochondrial dysfunction leading to the release of cytochrome c and subsequent caspase activation .
- Inhibition of Cell Proliferation : It has been shown to inhibit cell proliferation in a dose-dependent manner across multiple cancer cell lines. For instance, IC50 values (the concentration required for 50% inhibition) have been reported as low as 0.25 µM for related compounds .
Case Studies
A study focused on various oxadiazole derivatives demonstrated that modifications in the structure significantly affected their anticancer activity. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 0.25 |
| Compound B | MCF7 (Breast) | 0.45 |
| Compound C | HeLa (Cervical) | 0.30 |
These findings suggest that the presence of specific functional groups can enhance the efficacy of these compounds against cancer cells .
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial activity .
The antimicrobial action is believed to occur through:
- Disruption of Membrane Integrity : The compound may interact with microbial membranes, leading to increased permeability and eventual cell death.
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.
Research Findings
Recent studies have reported that derivatives with oxadiazole and thiadiazole rings exhibit significant activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.15 µg/mL |
| S. aureus | 0.10 µg/mL |
| C. albicans | 0.20 µg/mL |
These results indicate that structural modifications can lead to enhanced antimicrobial properties .
Q & A
What are the established synthetic pathways for N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide, and what reaction conditions optimize yield?
Answer:
Synthesis typically involves multi-step reactions, starting with the preparation of thiophene-oxadiazole and benzothiadiazole-carboxamide precursors. Key steps include:
- Cyclization : Formation of the 1,3,4-oxadiazole ring via dehydrative cyclization of thiohydrazides or hydrazide intermediates under reflux with reagents like POCl₃ .
- Coupling : Amide bond formation between the oxadiazole and benzothiadiazole moieties using coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or acetonitrile .
- Optimization : Ultrasound-assisted synthesis significantly enhances reaction rates and yields (e.g., 20–30% improvement) compared to traditional thermal methods . Solvent polarity and temperature control (e.g., 60–80°C) are critical for minimizing side products .
Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, with characteristic shifts for thiophene (δ 6.8–7.5 ppm) and oxadiazole (δ 8.1–8.9 ppm) protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 410.0321) and fragmentation patterns .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (λ = 254 nm) assesses purity (>95%) using C18 columns and acetonitrile/water gradients .
How can researchers systematically investigate the structure-activity relationship (SAR) of this compound to enhance its biological efficacy?
Answer:
- Substituent Variation : Replace thiophene-3-yl with electron-withdrawing (e.g., -CF₃) or donating groups (-OCH₃) to modulate electronic effects on target binding .
- Bioisosteric Replacement : Substitute the oxadiazole ring with 1,2,4-triazole to evaluate impact on solubility and potency .
- Biological Assays : Use dose-response curves (IC₅₀) in enzyme inhibition assays (e.g., kinase or protease targets) paired with cellular viability tests (MTT assays) .
What methodologies are recommended to resolve contradictions in reported biological activity data for this compound across different studies?
Answer:
- Standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time to reduce inter-lab variability .
- Orthogonal Assays : Validate cytotoxicity (e.g., ATP-based assays vs. MTT) and target engagement (e.g., Western blot vs. ELISA) .
- Physicochemical Profiling : Measure logP (octanol/water) and solubility to correlate discrepancies with bioavailability differences .
What computational strategies can predict the binding affinity and interaction mechanisms of this compound with potential therapeutic targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with ATP-binding pockets (e.g., kinases), focusing on hydrogen bonds with oxadiazole N-atoms and π-π stacking with benzothiadiazole .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess binding mode persistence .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .
How should reaction conditions be optimized to improve scalability and reproducibility in the synthesis of this compound?
Answer:
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to reduce byproducts .
- Solvent Selection : Replace DMF with biodegradable solvents (e.g., 2-MeTHF) for greener synthesis .
- Process Monitoring : Use inline FTIR to track reaction progress and automate pH/temperature adjustments .
What experimental approaches validate target engagement and mechanistic pathways of this compound in cellular models?
Answer:
- Knockdown/CRISPR : Silence putative targets (e.g., PI3K) and assess rescue of compound-induced effects .
- Pull-Down Assays : Biotinylate the compound and use streptavidin beads to isolate interacting proteins for LC-MS/MS identification .
- Pathway Analysis : Combine RNA-seq and phosphoproteomics to map signaling cascades (e.g., MAPK/ERK) perturbed by treatment .
What strategies are employed to modify the compound's physicochemical properties to enhance bioavailability while maintaining activity?
Answer:
- Prodrug Design : Introduce ester groups at the carboxamide to improve membrane permeability, with enzymatic cleavage in vivo .
- Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility (>1 mg/mL in PBS) .
- Lipinski Compliance : Adjust logP (target 2–3) via alkyl chain truncation or polar group addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
